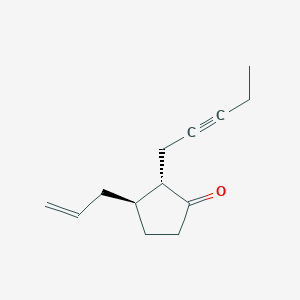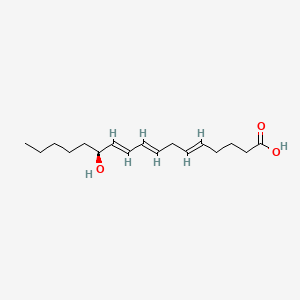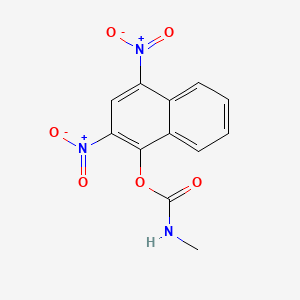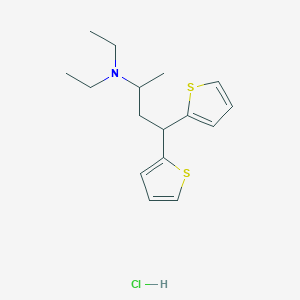
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the enantioselective reduction of N-benzyl-4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides the desired azetidinone with high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts. The use of immobilized enzymes, such as lipases, can also be employed for the kinetic resolution of racemic mixtures to obtain the desired enantiomer .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or amines.
Applications De Recherche Scientifique
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereoselective reactions.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-1-Benzyl-3,4-dimethylazetidin-2-one
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Uniqueness
(3S,4R)-1-Benzyl-3,4-dimethylazetidin-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62965-01-9 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(3S,4R)-1-benzyl-3,4-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-10(2)13(12(9)14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
OKVICDHXGCQBTC-VHSXEESVSA-N |
SMILES isomérique |
C[C@H]1[C@H](N(C1=O)CC2=CC=CC=C2)C |
SMILES canonique |
CC1C(N(C1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)




![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)



acetate](/img/structure/B14506523.png)

